[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone
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Overview
Description
7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, triazole, and furan rings, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include trifluoromethylating agents, ethylating agents, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic chemists.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science. It can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
- 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(METHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
Uniqueness
The uniqueness of 7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H13F3N6O2 |
---|---|
Molecular Weight |
378.31 g/mol |
IUPAC Name |
[7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13F3N6O2/c1-2-24-7-9(6-21-24)12-11(13(26)10-4-3-5-27-10)14(16(17,18)19)23-15-20-8-22-25(12)15/h3-8,12H,2H2,1H3,(H,20,22,23) |
InChI Key |
ARHDZGGIOYPDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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